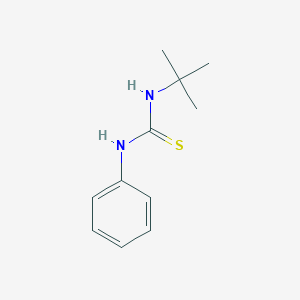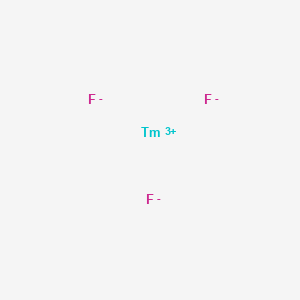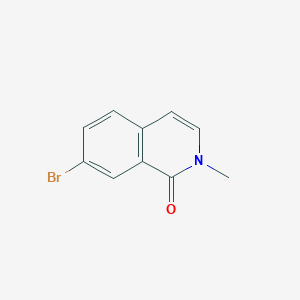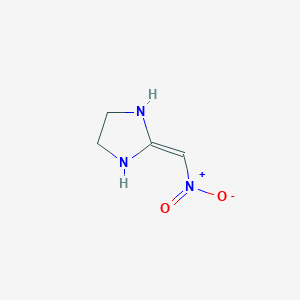
Terbium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium triiodate is a rare earth metal compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a highly stable compound that has been extensively studied for its various applications in scientific research. In
Applications De Recherche Scientifique
Terbium triiodate has several applications in scientific research. It is commonly used as a luminescent material in various imaging techniques, including fluorescence microscopy and bioimaging. It is also used in the fabrication of optical sensors and displays. Terbium triiodate is a potential candidate for the development of new materials for solid-state lighting and photovoltaic devices.
Mécanisme D'action
Terbium triiodate exhibits luminescent properties due to the presence of terbium ions in its crystal structure. These ions are excited by an external energy source, such as light, and emit light of a specific wavelength. The emission spectrum of terbium triiodate can be tuned by varying the excitation wavelength, making it a versatile material for various imaging and sensing applications.
Effets Biochimiques Et Physiologiques
Terbium triiodate is generally considered to be a biologically inert material and does not exhibit any significant biochemical or physiological effects. However, it is important to note that the biocompatibility of terbium triiodate has not been extensively studied, and further research is required to determine its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Terbium triiodate has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in a laboratory setting. It exhibits luminescent properties that can be tuned for various imaging and sensing applications. However, one of the limitations of terbium triiodate is its relatively low luminescence efficiency compared to other luminescent materials. This can limit its sensitivity in certain imaging and sensing applications.
Orientations Futures
There are several future directions for the research and development of terbium triiodate. One potential area of research is the development of new synthesis methods that can improve the luminescence efficiency of the compound. Another area of research is the exploration of new applications for terbium triiodate, such as in the development of new materials for solid-state lighting and photovoltaic devices. Additionally, further research is required to determine the biocompatibility and potential toxicity of terbium triiodate for biomedical applications.
Méthodes De Synthèse
Terbium triiodate can be synthesized by the reaction of terbium oxide with iodine at high temperatures. This reaction yields terbium triiodate as a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
14732-20-8 |
|---|---|
Nom du produit |
Terbium triiodate |
Formule moléculaire |
I3O9Tb |
Poids moléculaire |
683.63 g/mol |
Nom IUPAC |
terbium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Tb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
BQNHJSVUMZSXKE-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3] |
Autres numéros CAS |
14732-20-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



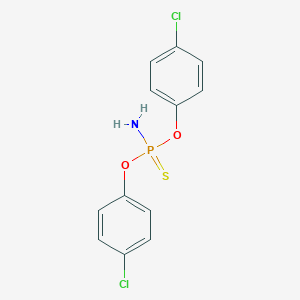
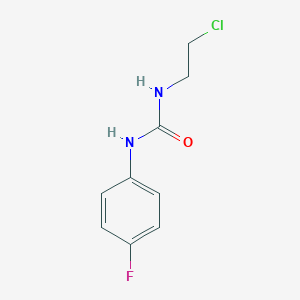
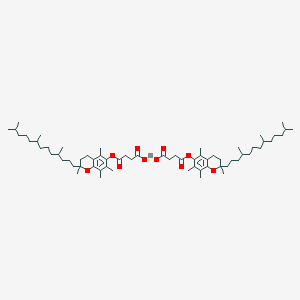
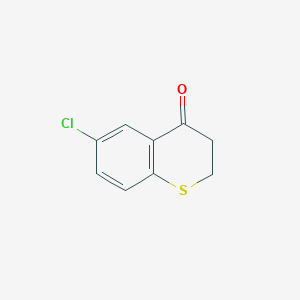
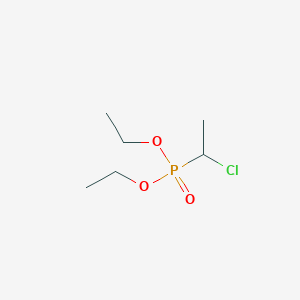
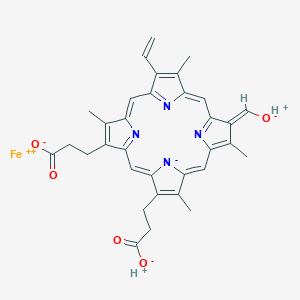
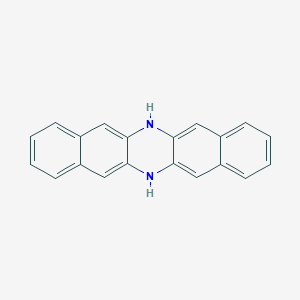
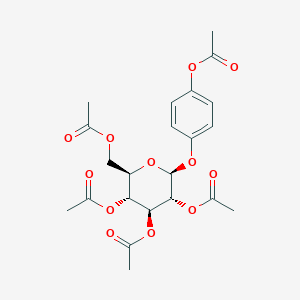
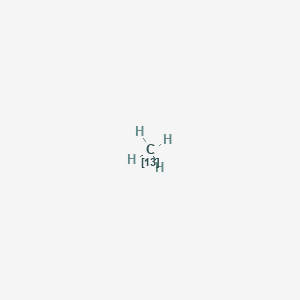
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
